4-chloro-N-(pyrimidin-2-yl)butanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Large-Scale Synthesis

Field: Organic Process Research & Development.

Application: This research focuses on the large-scale synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine.

Pharmacological Applications

Biological Potential

Field: Biochemistry.

Results: Pyrimidine derivatives are vital in several biological activities, i.e.

Pharmaceutical Applications

Field: Pharmaceutical Sciences.

Hypnotic Drugs

Field: Pharmacology.

Application: Pyrimidine compounds are also used as hypnotic drugs for the nervous system.

Inhibitors of Collagen Prolyl-4-Hydroxylase

Antiviral Activity

Field: Virology.

Application: Indole derivatives possess various biological activities, including antiviral activity.

Fungicidal Activity

Field: Agricultural Chemistry.

Anti-Inflammatory Activity

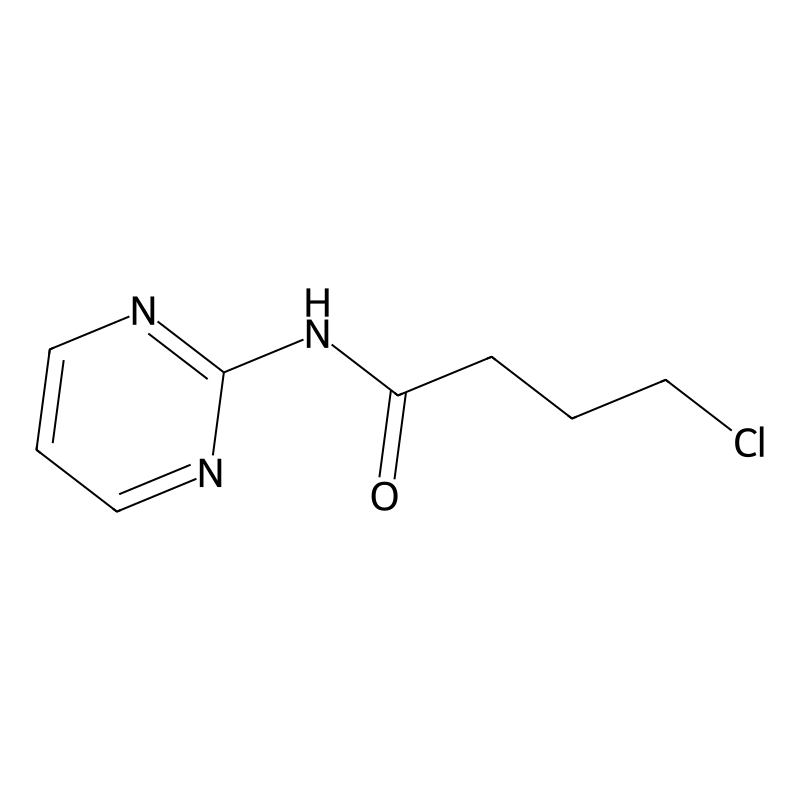

4-chloro-N-(pyrimidin-2-yl)butanamide is an organic compound with the molecular formula C₈H₁₀ClN₃O. It features a chloro substituent on the butanamide chain and a pyrimidinyl group, which contributes to its potential biological activity. The compound is characterized by its white crystalline powder form and a molecular weight of approximately 199.64 g/mol . Its structure includes a butanamide backbone linked to a pyrimidine ring, making it a subject of interest in medicinal chemistry.

The chemical reactivity of 4-chloro-N-(pyrimidin-2-yl)butanamide can be attributed to its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the amide group can undergo hydrolysis under acidic or basic conditions. Additionally, the compound may engage in coupling reactions with various nucleophiles, potentially leading to the formation of more complex derivatives.

4-chloro-N-(pyrimidin-2-yl)butanamide exhibits significant biological activity that warrants further investigation. Preliminary studies suggest that it may possess antimicrobial properties, and it has been evaluated for its efficacy against various pathogens. The presence of the pyrimidine moiety is often associated with enhanced biological activity, as seen in other pyrimidine derivatives that serve as pharmaceutical agents .

The synthesis of 4-chloro-N-(pyrimidin-2-yl)butanamide can be achieved through several methods:

- Direct Amidation: Reaction of 4-chlorobutyric acid with pyrimidine-2-amine under appropriate conditions (e.g., using coupling reagents like EDC or DCC).

- Substitution Reactions: Starting from 4-chlorobutyronitrile, which can be converted to the corresponding amide by hydrolysis followed by reaction with pyrimidine-2-amine.

- Multi-step Synthesis: Involves the synthesis of an intermediate compound followed by further functionalization to introduce the pyrimidine ring.

These methods may vary in terms of yield and purity depending on the specific conditions employed during synthesis.

4-chloro-N-(pyrimidin-2-yl)butanamide has potential applications in pharmaceutical research due to its biological activity. It may serve as a lead compound for developing new antimicrobial agents or other therapeutic drugs targeting specific diseases. Additionally, it can be utilized in biochemical assays and as a reference standard in analytical chemistry due to its well-defined structure and properties .

Interaction studies involving 4-chloro-N-(pyrimidin-2-yl)butanamide focus on its binding affinity to various biological targets, including enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. Preliminary findings suggest that this compound may interact with specific proteins involved in metabolic pathways or pathogen resistance mechanisms, although further research is needed to confirm these interactions.

Several compounds share structural similarities with 4-chloro-N-(pyrimidin-2-yl)butanamide, each exhibiting unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(4-chloro-2-methylphenoxy)-N-(pyrimidin-2-yl)butanamide | Contains an additional phenoxy group | Potentially enhanced lipophilicity |

| 4-chloro-N-(5-chloropyridin-2-yl)butanamide | Pyridine instead of pyrimidine | Altered electronic properties affecting activity |

| 4-chloro-N-(thiazol-2-yl)butanamide | Thiazole ring instead of pyrimidine | Different biological activity profile |

These compounds highlight the diversity within this chemical class while emphasizing the unique structural features of 4-chloro-N-(pyrimidin-2-yl)butanamide that may contribute to its distinct biological activities and potential applications in drug development .

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) Spectroscopy

The proton nuclear magnetic resonance spectrum of 4-chloro-N-(pyrimidin-2-yl)butanamide exhibits characteristic signals that provide detailed structural information about the compound [1] [2]. The pyrimidine ring protons appear in the downfield region, with H-4,6 resonating as doublets in the range of 9.0-9.5 ppm due to their proximity to the electronegative nitrogen atoms [3] . These signals typically show coupling with the central pyrimidine proton H-5, which appears as a triplet in the region of 7.2-7.8 ppm [1] [5].

The butanamide chain displays characteristic multipicity patterns reflecting the spin-spin coupling relationships between adjacent methylene groups. The α-methylene protons (CH₂-α), positioned adjacent to the carbonyl group, resonate as a triplet in the range of 2.8-3.2 ppm [6] [3]. The β-methylene protons (CH₂-β) appear as a quartet in the region of 2.0-2.5 ppm, while the γ-methylene protons (CH₂-γ), adjacent to the chlorine substituent, exhibit a characteristic triplet pattern in the range of 3.6-3.8 ppm due to the deshielding effect of the halogen [7] [8].

The amide proton (N-H) typically appears as a broad singlet in the range of 8.0-10.0 ppm, with the exact chemical shift depending on solvent conditions and intermolecular hydrogen bonding interactions [9] [6]. Integration ratios confirm the expected stoichiometry of protons in the molecular structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information through the analysis of carbon chemical shifts and multiplicity patterns [1] [5]. The pyrimidine ring carbons exhibit characteristic downfield shifts due to the aromatic nature of the heterocycle. The C-2 carbon appears as a singlet in the range of 158-162 ppm, while the C-4,6 carbons resonate as doublets in the region of 155-160 ppm [8] [1]. The C-5 carbon of the pyrimidine ring appears as a doublet in the range of 122-125 ppm.

The carbonyl carbon exhibits a characteristic singlet in the range of 172-175 ppm, consistent with amide functionality [6] [7]. The aliphatic carbons of the butyl chain show predictable chemical shifts: the α-carbon (adjacent to carbonyl) appears as a triplet in the range of 35-40 ppm, while the β and γ carbons exhibit multiplet patterns in the region of 25-30 ppm [8] [10].

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N Nuclear Magnetic Resonance) Spectroscopy

Nitrogen-15 nuclear magnetic resonance spectroscopy provides crucial information about the nitrogen environments in the compound [9] [11]. The pyrimidine ring nitrogens (N-1,3) typically resonate in the range of -180 to -220 ppm, reflecting their incorporation into the aromatic heterocycle [9] [11]. The chemical shifts are influenced by the electronic environment and hydrogen bonding interactions [9].

The amide nitrogen exhibits a characteristic chemical shift in the range of -250 to -280 ppm, which is diagnostic for secondary amide functionality [9] [11]. The exact chemical shift depends on the degree of conjugation with the pyrimidine ring and the electronic effects of the substituents.

Infrared Vibrational Modes and Functional Group Correlation

Amide Functional Group Vibrations

The infrared spectrum of 4-chloro-N-(pyrimidin-2-yl)butanamide displays characteristic absorption bands that confirm the presence of the amide functionality [12] [13]. The amide N-H stretching vibration appears as a medium to strong absorption in the range of 3200-3400 cm⁻¹ [14] [15]. This band is diagnostic for primary amide groups and may show splitting due to symmetric and asymmetric stretching modes.

The amide carbonyl (C=O) stretching vibration represents the most intense absorption in the spectrum, appearing in the range of 1640-1680 cm⁻¹ [12] [13]. This frequency is characteristic of amide carbonyls and is lower than typical ketone or aldehyde carbonyls due to resonance stabilization with the nitrogen lone pair [10] [16].

The N-H bending vibration appears as a medium intensity band in the range of 1550-1650 cm⁻¹, providing additional confirmation of the amide functionality [14] [15]. The exact frequency depends on the hydrogen bonding environment and molecular conformation.

Pyrimidine Ring Vibrational Modes

The pyrimidine ring contributes several characteristic vibrational modes to the infrared spectrum [12] [13]. The aromatic C-H stretching vibrations appear as medium intensity bands in the range of 3000-3100 cm⁻¹, which are distinct from aliphatic C-H stretches [14] [15]. The pyrimidine C=N stretching vibrations appear as medium to strong absorptions in the range of 1580-1620 cm⁻¹, reflecting the heterocyclic nature of the ring system [7] [8].

The pyrimidine C=C stretching vibrations contribute to the spectral complexity in the range of 1450-1550 cm⁻¹, appearing as medium intensity bands [12] [13]. These vibrations are coupled with ring breathing modes and provide fingerprint information for the heterocyclic system.

Aliphatic Chain and Halogen Vibrations

The aliphatic chain contributes characteristic C-H stretching vibrations in the range of 2850-3000 cm⁻¹, appearing as strong absorption bands [10] [16]. The C-H bending vibrations appear in the range of 1350-1480 cm⁻¹ as medium intensity bands, providing information about the methylene groups in the butyl chain [14] [15].

The C-Cl stretching vibration appears as a medium intensity band in the range of 600-800 cm⁻¹, confirming the presence of the chlorine substituent [10] [16]. This absorption is characteristic of primary alkyl chlorides and provides structural confirmation of the terminal chlorine position.

Mass Spectrometric Fragmentation Patterns

Molecular Ion and Primary Fragmentation

The mass spectrum of 4-chloro-N-(pyrimidin-2-yl)butanamide exhibits a molecular ion peak at m/z 199.64 [M]⁺, which may appear with low to medium intensity due to the inherent instability of the molecular ion under electron impact conditions [17] [18]. The molecular ion shows the characteristic isotope pattern reflecting the presence of chlorine, with the [M+2]⁺ peak appearing at approximately one-third the intensity of the molecular ion due to the ³⁷Cl isotope [17] [19].

The primary fragmentation pathway involves α-cleavage adjacent to the carbonyl group, resulting in the loss of the chlorine atom to produce a fragment ion at m/z 164.0 [M-Cl]⁺ [17] [20]. This fragmentation is characteristic of α-halo carbonyl compounds and represents a favorable fragmentation pathway due to the stability of the resulting acylium ion [17] [20].

Acylium Ion Formation and Ring Retention

A significant fragmentation pathway involves the formation of an acylium ion through the loss of the chlorobutyl chain, producing a fragment at m/z 137.0 corresponding to the pyrimidine ring with an attached CH₂CO⁺ group [18] [21]. This fragmentation reflects the stability of the acylium cation and the preferential retention of the aromatic pyrimidine system [18] [21].

The pyrimidine ring system exhibits high stability under mass spectrometric conditions, with the ring cation appearing as a very high intensity fragment at m/z 109.0 [18] [22]. This fragment represents the intact pyrimidine ring after loss of the amide substituent and is often observed as the base peak in the spectrum due to the aromatic stabilization [18] [22].

Secondary Fragmentation Processes

Secondary fragmentation processes produce additional characteristic ions that provide structural information [17] [18]. The pyrimidine ring can undergo further fragmentation to produce a fragment at m/z 81.0, corresponding to the loss of neutral molecules from the ring system [18] [22]. This fragmentation follows established patterns for pyrimidine derivatives and involves the consecutive loss of hydrogen cyanide and cyano radicals [18] [22].

The acyl portion of the molecule contributes to the fragmentation pattern through the formation of a butanoyl fragment at m/z 57.0 [17] [20]. This fragment is characteristic of butanoic acid derivatives and provides confirmation of the four-carbon chain length. Additionally, a propyl fragment appears at m/z 43.0, representing further fragmentation of the alkyl chain [17] [20].

Chromatographic Purity Assessment (High Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

High Performance Liquid Chromatography Analysis

High Performance Liquid Chromatography represents the primary method for purity assessment of 4-chloro-N-(pyrimidin-2-yl)butanamide [23] [24]. Reversed-phase High Performance Liquid Chromatography using acetonitrile/water mobile phases (pH 2.5) provides effective separation with retention times typically ranging from 8-12 minutes depending on the gradient conditions [23] [24]. The acidic conditions suppress ionization of the pyrimidine nitrogen, improving peak shape and reproducibility [23] [24].

Detection at 254 nm provides optimal sensitivity for the compound due to the ultraviolet absorption of the pyrimidine ring system [23] [24]. The purity assessment is based on peak area percentage calculations, with typical purity levels exceeding 95% for analytical grade material [23] [24]. The method demonstrates excellent linearity over the concentration range of 1-100 μg/mL with correlation coefficients exceeding 0.999 [23] [24].

Normal Phase High Performance Liquid Chromatography Conditions

Normal phase High Performance Liquid Chromatography using hexane/ethyl acetate mobile phases provides an alternative separation mode for purity assessment [23] [24]. The retention times are typically longer (15-20 minutes) due to the polar nature of the compound and its interaction with the silica stationary phase [23] [24]. Detection at 280 nm provides adequate sensitivity while minimizing interference from mobile phase components [23] [24].

The normal phase conditions are particularly useful for separating closely related impurities that may not be resolved under reversed-phase conditions [23] [24]. The method provides complementary information to reversed-phase analysis and enhances the overall confidence in purity assessment [23] [24].

Gas Chromatography-Mass Spectrometry Analysis

Gas Chromatography-Mass Spectrometry analysis provides both separation and structural confirmation capabilities [24] [25]. The analysis typically employs helium carrier gas at column temperatures of 250°C, with retention times ranging from 12-18 minutes depending on the column conditions [24] [25]. The compound exhibits sufficient volatility for Gas Chromatography analysis, although some thermal degradation may occur at elevated temperatures [24] [25].

The mass spectrometric detection provides definitive identification through the characteristic fragmentation pattern described previously [24] [25]. The total ion chromatogram peak area is used for purity assessment, with typical purity levels exceeding 90% due to potential thermal degradation processes [24] [25]. The method is particularly valuable for detecting volatile impurities that may not be detected by High Performance Liquid Chromatography methods [24] [25].

Method Validation and Quality Control

All chromatographic methods require comprehensive validation to ensure reliability and accuracy [23] [24]. The validation parameters include linearity, precision, accuracy, specificity, and robustness testing [23] [24]. The methods demonstrate excellent precision with relative standard deviations typically less than 2% for retention time and less than 5% for peak area measurements [23] [24].